Homobatrachotoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Homobatrachotoxin is a member of pyrroles.

This compound is a natural product found in Phyllobates aurotaenia, Pitohui kirhocephalus, and Pseudorectes ferrugineus with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Defense in Birds

- Homobatrachotoxin as a Defensive Agent: this compound, identified in certain bird species like the New Guinean Pitohui, acts as a chemical defense mechanism. The toxin, found primarily in the skin and feathers, varies in concentration among species. This discovery expanded the known occurrence of batrachotoxin class compounds beyond poison-dart frogs (Dumbacher et al., 1992).

Toxin Variations and Distribution in Birds

- Distribution and Variations of Batrachotoxins in Birds: Further research on New Guinean birds revealed a range of batrachotoxins, including this compound, in various species. These toxins, present in feathers and skin, showed significant variations in levels across different bird populations, suggesting dietary sources for these toxins (Dumbacher, Spande, & Daly, 2000).

Toxin Effects on Ectoparasites

- This compound Against Ectoparasites: this compound in the genus Pitohui was found to be effective against ectoparasites. In experiments, lice showed aversion to toxic feathers and experienced reduced life spans when exposed, indicating the toxin’s role in protecting birds from lice infestation (Dumbacher, 1999).

Neurotoxic Mechanisms

- Mechanisms in Prokaryotic Voltage-Gated Sodium Channels: Studies have shown that batrachotoxin, a closely related compound, affects prokaryotic voltage-gated sodium channels. It binds within the open pore, impacting the channel's gating mechanisms. This research provides insights into the actions of neurotoxins like this compound on ion channels (Finol-Urdaneta et al., 2018).

Biochemical Analysis

- Analytical Identification of Toxins: this compound has been identified and analyzed in studies focusing on steroidal alkaloids. Techniques like mass spectrometry and NMR spectroscopy have been instrumental in characterizing this toxin and its congeners (Tokuyama & Daly, 1983).

Interactions with Muscarinic Receptors

- Impact on Muscarinic Receptors: Batrachotoxin, a compound related to this compound, was found to modify muscarinic receptors in certain tissues, suggesting potential interactions between these receptors and sodium channels. This indicates a broader scope of this compound’s impact beyond its primary neurotoxic effects (Cohen-Armon et al., 1985).

Eigenschaften

CAS-Nummer |

23509-17-3 |

|---|---|

Molekularformel |

C32H44N2O6 |

Molekulargewicht |

552.7 g/mol |

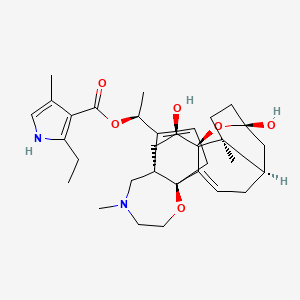

IUPAC-Name |

[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |

InChI-Schlüssel |

PRSLQQJCHZFAHB-PZCWOAKJSA-N |

Isomerische SMILES |

CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |

SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

Kanonische SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

Synonyme |

homobatrachotoxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

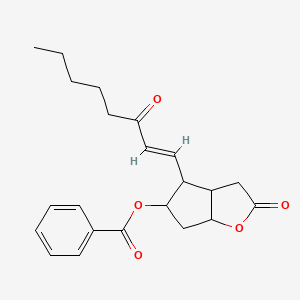

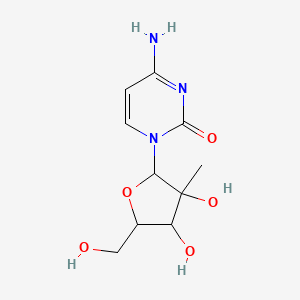

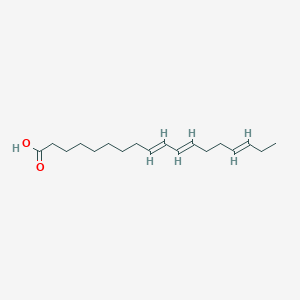

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)

![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)

![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)

![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)